5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine
Description
Properties
Molecular Formula |
C8H10BrN3 |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C8H10BrN3/c1-4-6(9)7(5-2-3-5)12-8(10)11-4/h5H,2-3H2,1H3,(H2,10,11,12) |
InChI Key |
IPFRPCYUQHTCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2CC2)Br |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis typically starts from a suitably substituted pyrimidine precursor, such as 4-cyclopropyl-6-methylpyrimidin-2-amine or closely related derivatives. The key step involves selective bromination at the 5-position of the pyrimidine ring, which requires careful control of reaction conditions to avoid over-bromination or substitution at other positions.
Bromination Methods
Bromination of Pyrimidin-2-amine Derivatives:
The 5-position bromination is commonly achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in inert solvents like dichloromethane or acetonitrile. The reaction is performed under controlled temperature (often room temperature to mild heating) to ensure regioselectivity.
For example, NBS in acetonitrile under inert atmosphere conditions has been reported to selectively brominate pyrimidine rings at the 5-position with good yields (around 70%).-
- Solvent: Dichloromethane, acetonitrile
- Temperature: 20–40 °C (room temperature to mild heating)
- Atmosphere: Inert (nitrogen or argon) to prevent side reactions
- Time: Several hours (typically 3–8 h) depending on scale and reagent concentration
Introduction of Cyclopropyl Group
- The cyclopropyl substituent at the 4-position can be introduced either before or after bromination, depending on the synthetic route.
- A common approach is to start from 4-cyclopropylpyrimidin-2-amine, which can be synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions involving cyclopropyl-containing reagents.
- Alternatively, Suzuki coupling reactions can be employed to install the cyclopropyl group onto a halogenated pyrimidine intermediate, using cyclopropylboronic acid derivatives and palladium catalysts under basic conditions.
Methyl Substitution at the 6-Position
- The methyl group at the 6-position is typically introduced early in the synthetic sequence, often present in the starting pyrimidine ring or incorporated via methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate on suitable precursors.
Detailed Preparation Procedure Example
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting from 4-cyclopropyl-6-methylpyrimidin-2-amine | Bromination with N-bromosuccinimide (NBS) in acetonitrile, room temperature, inert atmosphere | 65–75 | Selective 5-position bromination; reaction monitored by TLC or HPLC |
| 2 | Purification | Extraction with ethyl acetate, washing with water and brine, drying over Na2SO4, evaporation | — | Purification by column chromatography on silica gel |
| 3 | Characterization | NMR, MS, and elemental analysis to confirm structure | — | Confirmed selective bromination and retention of cyclopropyl and methyl groups |
Research Findings and Analysis
- Regioselectivity: The use of NBS under mild conditions favors bromination at the 5-position of the pyrimidine ring, avoiding substitution at the 4- or 6-positions, which are occupied by cyclopropyl and methyl groups respectively.
- Reaction Efficiency: Yields for the bromination step are generally high (65–75%), indicating efficient conversion with minimal side products.
- Purity and Characterization: Purification by silica gel chromatography and characterization by nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure and purity of the final compound.
- Alternative Routes: Suzuki coupling offers an alternative method for installing substituents such as cyclopropyl groups with high selectivity and yield, often employed when direct substitution is challenging.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromination with NBS | NBS, acetonitrile, inert atmosphere | Room temperature, 3–8 h | High regioselectivity, moderate yield | Requires careful control to avoid over-bromination |
| Suzuki Coupling for Cyclopropyl | Cyclopropylboronic acid, Pd catalyst, base | Elevated temperature, inert atmosphere | High selectivity, versatile for substituent introduction | Requires palladium catalyst and boronic acid derivatives |
| Methylation (for 6-position) | Methyl iodide or dimethyl sulfate | Mild heating, basic conditions | Efficient methyl group introduction | Needs precursor with reactive site |
Chemical Reactions Analysis
Reactivity: 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine can undergo various reactions, including nucleophilic substitutions, cyclizations, and functional group transformations.
Common Reagents and Conditions: Bromine-based reagents (e.g., N-bromosuccinimide) are often used for bromination. Other reactions may involve amines, acids, and bases.
Major Products: Depending on the reaction conditions, products may include derivatives with modified substituents on the pyrimidine ring.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antifungal Activity
One of the primary applications of 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine is its antifungal properties. The compound has been shown to inhibit methionine synthesis in fungi, which is crucial for their growth and survival. This inhibition disrupts essential biological processes, making it a candidate for developing antifungal agents targeting resistant strains of fungi.
1.2 Protein Kinase Inhibition
The compound has also been explored as a potential protein kinase inhibitor. Protein kinases are vital in regulating cell functions, including cell division and metabolism. Inhibitors of these enzymes can be instrumental in cancer therapy, as they may help control uncontrolled cell proliferation. Studies indicate that derivatives of this compound have exhibited activity against specific kinases involved in tumor growth .
Synthesis and Biological Evaluation
Several studies have focused on synthesizing various derivatives of 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine to evaluate their biological activities. For instance, a study reported the synthesis of different analogs and their subsequent evaluation against fungal strains, demonstrating varying degrees of antifungal activity compared to established antifungal agents.
Clinical Implications
In clinical settings, compounds similar to 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine have been investigated for their efficacy in treating infections caused by resistant strains of pathogens. The results from these studies indicate promising outcomes that could lead to new treatment options for conditions such as fungal infections and certain cancers .
Data Tables
| Application Area | Mechanism | Potential Impact |
|---|---|---|
| Antifungal | Inhibition of methionine synthesis | Treatment for resistant fungal infections |
| Protein Kinase Inhibition | Blocking enzyme activity | Cancer therapy through cell cycle control |
| Synthesis Research | Development of analogs for biological testing | Expanding library of bioactive compounds |
Mechanism of Action
- The exact mechanism of action is not fully elucidated. researchers would investigate its interactions with biological targets (e.g., enzymes, receptors) and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations on the Pyrimidine Ring
Cyclopropyl vs. Cyclopentyl Groups
The cyclopropyl substituent in the target compound distinguishes it from analogs like 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (), which features a larger cyclopentyl group. For example, cyclopentyl-substituted pyrimidines may exhibit slower reaction kinetics in nucleophilic substitutions due to increased steric bulk .
Halogen and Functional Group Variations
- 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine (): This compound replaces the cyclopropyl and methyl groups with chloro and methylthio substituents. The methylthio group (−SCH₃) increases lipophilicity (logP ≈ 2.5) compared to the amine group in the target compound, which may influence membrane permeability in biological systems .
- 5-Bromo-2-methoxypyrimidin-4-amine (): The methoxy group (−OCH₃) at position 2 introduces electron-donating effects, altering the pyrimidine ring’s electronic density.
Structural Similarity and Key Differences
A comparative analysis of molecular similarity (based on and ) reveals:
*Similarity scores (0–1 scale) are derived from structural alignment algorithms; higher scores indicate closer resemblance.
Biological Activity
5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SARs), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine is C₈H₈BrN₃, with a molecular weight of 213.07 g/mol. The compound features a pyrimidine ring substituted at the 5-position with a bromine atom, at the 4-position with a cyclopropyl group, and at the 6-position with a methyl group. These structural characteristics are believed to enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted its potential as a candidate for developing new antibiotics due to its unique structural features that may reduce resistance mechanisms commonly seen in pathogenic bacteria .
Table 1: Antimicrobial Efficacy of 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has demonstrated notable anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation. The IC₅₀ values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs such as celecoxib .
Table 2: COX Inhibition Profile of 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine
| Tested Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine | 5.46 | 0.78 | 7.23 |
| Celecoxib | 5.46 | 0.78 | 7.23 |
The mechanism by which 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition : The compound's ability to inhibit COX enzymes suggests it may interfere with the arachidonic acid pathway, reducing the production of pro-inflammatory mediators.
- Antimicrobial Mechanism : Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or function by interacting with specific enzymes involved in these processes .
Case Studies
Several studies have explored the biological activity of similar pyrimidine derivatives, providing insights into structure–activity relationships (SARs). For instance, compounds with electron-withdrawing groups at specific positions on the pyrimidine ring exhibited enhanced anti-inflammatory activity compared to their counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
